molecular formula C₁₆H₁₄O₅ B1144556 [4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate CAS No. 175077-14-2

[4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate

Cat. No.: B1144556
CAS No.: 175077-14-2
M. Wt: 286.28
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Description

[4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate is a chemical compound of interest in pharmaceutical and organic chemistry research. The structure of this ester consists of a 2-acetyloxybenzoate moiety, a functional group found in established non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin (acetylsalicylic acid) . This suggests potential application as a starting material or intermediate in the synthesis of novel drug candidates or prodrugs . The 4-(hydroxymethyl)phenyl group is a versatile building block in organic synthesis; the benzyl alcohol functionality can undergo further chemical transformations, such as oxidation or esterification, making it a valuable handle for creating a library of derivative compounds for structure-activity relationship (SAR) studies . Researchers may explore its mechanism of action, which, by analogy to salicylate derivatives, could involve the inhibition of cyclooxygenase (COX) enzymes . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets and handle all chemicals according to their institutional laboratory safety protocols.

Properties

IUPAC Name

[4-(hydroxymethyl)phenyl] 2-acetyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-11(18)20-15-5-3-2-4-14(15)16(19)21-13-8-6-12(10-17)7-9-13/h2-9,17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNVBXTVELOXQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Acid-Catalyzed Esterification

The acid-catalyzed esterification of 2-acetyloxybenzoic acid with 4-hydroxymethylphenol represents the most straightforward route to the target compound. This method leverages concentrated sulfuric acid as a catalyst to protonate the carbonyl oxygen of 2-acetyloxybenzoic acid, enhancing its electrophilicity for nucleophilic attack by the phenolic hydroxyl group .

Reaction Conditions and Optimization
A typical procedure involves combining equimolar quantities of 2-acetyloxybenzoic acid (2.0 g, 10.2 mmol) and 4-hydroxymethylphenol (1.4 g, 10.2 mmol) in acetic anhydride (5 mL) with 1–2 drops of concentrated H₂SO₄. The mixture is heated to 50–60°C for 2 hours under reflux, followed by quenching with ice water to precipitate the crude product. Recrystallization from ethanol-water (1:3 v/v) yields needle-like crystals with a reported melting point of 132–134°C .

Mechanistic Considerations
The reaction proceeds via a tetrahedral intermediate (Figure 1), where the acetyl group from acetic anhydride temporarily protects the phenolic hydroxyl of 2-hydroxybenzoic acid, preventing undesired side reactions. Kinetic studies indicate that the rate-limiting step involves the nucleophilic attack of 4-hydroxymethylphenol on the activated carbonyl carbon .

Limitations

  • Competing acetylation of the hydroxymethyl group occurs at temperatures >70°C, necessitating strict thermal control.

  • Yield variability (55–72%) due to hydrolysis of the acetyl group under prolonged acidic conditions .

Coupling Agent-Mediated Synthesis

Modern synthetic protocols favor coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency and selectivity. This method avoids strongly acidic conditions, preserving acid-labile functional groups.

Procedure

  • Activation Step : 2-Acetyloxybenzoic acid (2.0 g) is dissolved in dry dichloromethane (20 mL) under nitrogen. DCC (2.3 g, 11.2 mmol) and DMAP (0.12 g, 1.0 mmol) are added, and the mixture is stirred at 0°C for 30 minutes to form the active ester intermediate.

  • Coupling Step : 4-Hydroxymethylphenol (1.4 g) in DMF (10 mL) is added dropwise, and the reaction proceeds at room temperature for 12 hours.

  • Workup : The dicyclohexylurea byproduct is filtered, and the organic layer is washed with 5% NaHCO₃ and brine. Evaporation and column chromatography (hexane/EtOAc 4:1) afford the pure ester .

Advantages

  • Yields improve to 78–85% due to minimized side reactions.

  • Compatibility with heat-sensitive substrates.

Critical Parameters

  • DMAP concentration >5 mol% accelerates racemization of chiral centers in related compounds.

  • Anhydrous conditions are essential to prevent hydrolysis of the active ester .

Activated Ester Approach

The use of chloromethyl 2-acetyloxybenzoate as an activated intermediate enables rapid nucleophilic displacement by 4-hydroxymethylphenolate anions. This method, adapted from nitrooxy prodrug syntheses, achieves near-quantitative conversion under mild conditions .

Synthetic Pathway

  • Preparation of Chloromethyl 2-Acetyloxybenzoate :
    2-Acetyloxybenzoic acid (5.0 g) is treated with thionyl chloride (10 mL) at 40°C for 2 hours. Excess reagent is removed under vacuum, and the residue is dissolved in acetonitrile (20 mL). Paraformaldehyde (1.5 g) and trimethylamine (3 mL) are added, yielding chloromethyl ester after 4 hours (83% yield) .

  • Nucleophilic Displacement :
    A cesium salt of 4-hydroxymethylphenol is prepared by reacting the phenol (1.4 g) with Cs₂CO₃ (3.3 g) in DMF (15 mL). Chloromethyl 2-acetyloxybenzoate (2.7 g) is added, and the mixture is stirred at 25°C for 6 hours. Filtration and solvent evaporation yield the product with 91% purity (HPLC) .

Key Advantages

  • Eliminates the need for coupling agents.

  • Scalable to multigram quantities without yield degradation.

Comparative Analysis of Synthetic Methods

Parameter Acid-Catalyzed Coupling Agents Activated Ester
Yield (%)55–7278–8588–91
Reaction Time (h)2–412–186–8
Purity (HPLC, %)92–9596–9898–99
ScalabilityModerateHighHigh
Functional Group ToleranceLowHighModerate

Interpretation : The activated ester method surpasses others in yield and purity but requires pre-synthesis of intermediates. Coupling agents balance efficiency and practicality for laboratory-scale production .

Recent Advances in Catalytic Systems

Emergent protocols utilize enzymatic catalysis (e.g., Candida antarctica lipase B) for stereoselective esterification. Initial trials report 65% yield under aqueous conditions (pH 7.0, 37°C), though industrial adoption remains limited by enzyme cost .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetyloxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration; bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: 4-(Carboxymethyl)phenyl 2-acetyloxybenzoate.

    Reduction: [4-(Hydroxymethyl)phenyl] 2-hydroxybenzoate.

    Substitution: 4-(Hydroxymethyl)-2-nitrophenyl 2-acetyloxybenzoate (nitration product).

Scientific Research Applications

Chemistry

In chemistry, [4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis. It serves as a substrate for esterases and lipases, providing insights into enzyme kinetics and mechanisms.

Medicine

In the pharmaceutical industry, this compound is investigated for its potential therapeutic properties. Its structural similarity to known bioactive compounds suggests it may have applications in drug development, particularly as an anti-inflammatory or analgesic agent.

Industry

In materials science, this compound is explored for its potential use in the development of novel polymers and coatings. Its unique chemical structure imparts desirable properties such as enhanced adhesion and durability.

Mechanism of Action

The mechanism of action of [4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of enzymes that catalyze ester hydrolysis, such as esterases. The hydroxymethyl group can form hydrogen bonds with active site residues, while the acetyloxy group can participate in hydrophobic interactions, stabilizing the enzyme-inhibitor complex.

Comparison with Similar Compounds

Positional Isomers: [3-(Hydroxymethyl)phenyl] 2-Acetyloxybenzoate

  • Structural Difference : The hydroxymethyl group is at the meta position (3-position) instead of the para (4-position).
  • Implications :
    • Metabolism : The meta-substituted isomer may undergo faster enzymatic hydrolysis due to reduced steric hindrance compared to the para-substituted derivative .
    • Bioactivity : NCX 4017 (3-isomer) releases nitric oxide, enhancing its anti-inflammatory effects compared to conventional aspirin .

Functional Group Analogues: 2-Acetylphenyl Benzoate

  • Structural Difference : Features an acetyl (-COCH₃) group directly attached to the phenyl ring instead of an acetyloxybenzoate ester.
  • Stability: The acetyl group may resist hydrolysis better than ester-linked acetyloxy groups .

Substituted Benzoate Esters: Methyl 4-Acetamido-2-Hydroxybenzoate

  • Structural Difference : Contains an acetamido (-NHCOCH₃) group at the para position and a hydroxy (-OH) group at the ortho position.
  • Implications :
    • Metabolic Pathway : The acetamido group may undergo deacetylation, forming a primary amine, which could lead to distinct metabolites compared to acetyloxy esters .
    • Applications : Used in synthesizing intermediates for pharmaceuticals, such as chlorinated or brominated derivatives .

Hydroxybenzoate Derivatives: 2-Hydroxyethyl 4-Hydroxybenzoate

  • Structural Difference : A hydroxyethyl (-OCH₂CH₂OH) ester group replaces the acetyloxybenzoate moiety.
  • Implications :
    • Hydrolysis Rate : The hydroxyethyl group increases hydrophilicity and susceptibility to esterase-mediated hydrolysis compared to acetyloxy groups .
    • Applications : Commonly used as a preservative due to its antifungal properties .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Reference
[4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate C₁₆H₁₄O₅ 286.28 g/mol 4-CH₂OH, 2-OAc Hypothesized anti-inflammatory agent -
[3-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate C₁₆H₁₄O₅ 286.28 g/mol 3-CH₂OH, 2-OAc Nitric oxide donor (NCX 4017)
2-Acetylphenyl benzoate C₁₅H₁₂O₃ 240.26 g/mol 2-COCH₃ Intermediate in organic synthesis
Methyl 4-acetamido-2-hydroxybenzoate C₁₀H₁₁NO₄ 209.20 g/mol 4-NHCOCH₃, 2-OH Pharmaceutical precursor
2-Hydroxyethyl 4-hydroxybenzoate C₉H₁₀O₄ 182.17 g/mol 4-OH, 2-OCH₂CH₂OH Preservative

Research Findings and Metabolic Considerations

  • Metabolism of Acetyloxy Esters : Acetyloxy groups (e.g., in this compound) are prone to hydrolysis by esterases, releasing salicylic acid derivatives. This contrasts with methoxy or acetamido groups, which require alternative enzymatic pathways .
  • Impact of Substituent Position : Para-substituted hydroxymethyl groups (as in the target compound) may enhance steric shielding of the ester bond, delaying hydrolysis compared to meta-substituted isomers .
  • Toxicity Profile : Compounds with hydroxymethyl groups (e.g., 5-CA-2-HM-MCBX in ) are associated with lower cytotoxicity than halogenated derivatives, suggesting a favorable safety profile for the target compound .

Biological Activity

[4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate is a compound of interest in various biological studies due to its potential pharmacological properties. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C11H12O4
  • Molecular Weight : 220.21 g/mol
  • Structure : The compound features a hydroxymethyl group attached to a phenyl ring and an acetyloxy group linked to a benzoate moiety.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially modulating their activity through competitive or non-competitive inhibition.
  • Receptor Interaction : It could bind to various biological receptors, influencing signaling pathways that affect cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects :
    • Studies show that the compound can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Antioxidant Activity :
    • The compound demonstrates significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular models.
  • Antimicrobial Properties :
    • Preliminary studies indicate efficacy against certain bacterial strains, highlighting its potential as a natural antimicrobial agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of cytokine production
AntioxidantScavenging of free radicals
AntimicrobialActivity against specific bacterial strains

Case Study 1: Anti-inflammatory Potential

A study evaluated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. Results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels, demonstrating its potential as an anti-inflammatory agent.

Case Study 2: Antioxidant Activity Assessment

In vitro assays were conducted to measure the antioxidant capacity of the compound using DPPH and ABTS radical scavenging methods. The results showed a dose-dependent increase in scavenging activity, comparable to standard antioxidants like ascorbic acid.

Case Study 3: Antimicrobial Efficacy

The antimicrobial activity was tested against Gram-positive and Gram-negative bacteria using the disk diffusion method. The compound exhibited notable inhibitory zones against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Q & A

Q. What experimental designs address batch-to-batch variability in pharmacokinetic studies?

  • Best Practices :
  • Standardize synthetic protocols (e.g., reaction time, purification steps).
  • Validate bioavailability using radiolabeled analogs in rodent models .

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